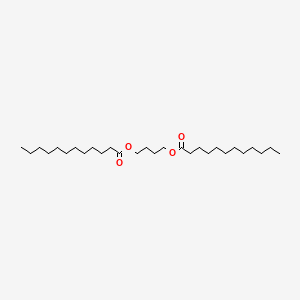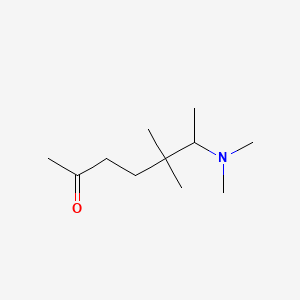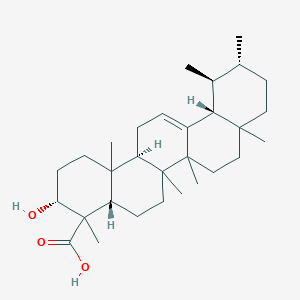![molecular formula C12H12O2 B14753601 Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene] CAS No. 179-79-3](/img/structure/B14753601.png)
Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene]: is a chemical compound characterized by a spirocyclic structure, where a 1,3-dioxolane ring is fused to a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] typically involves the reaction of naphthalene derivatives with ethylene glycol under acidic conditions to form the spirocyclic dioxolane ring. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] may involve continuous flow processes to optimize yield and purity. These methods often employ automated systems for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, owing to its unique structural features .
Medicine
The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is utilized in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1,3-dioxolane-2,2’(1’H)-indoline]
- Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]
- Spiro[1,3-dioxolane-2,2’(1’H)-benzopyran]
Uniqueness
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene] is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
179-79-3 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,2'-1H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h1-6H,7-9H2 |
InChI-Schlüssel |
WVRBWBBFYPEATQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)





![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

